Mapcho-10

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mapcho-10 is synthesized through a series of chemical reactions involving the alkylation of phosphocholine. The synthetic route typically involves the reaction of decyl bromide with phosphocholine under basic conditions to form n-decylphosphocholine . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Mapcho-10 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding phosphocholine oxides.

Reduction: The compound can be reduced to form phosphocholine derivatives with different alkyl chain lengths.

Substitution: This compound can undergo substitution reactions where the decyl group is replaced with other alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides and strong bases like sodium hydride are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives with different alkyl chain lengths and functional groups, which can be used for different biochemical applications .

Wissenschaftliche Forschungsanwendungen

Mapcho-10 has a wide range of scientific research applications, including:

Wirkmechanismus

Mapcho-10 exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound forms micelles that encapsulate the hydrophobic regions of proteins, allowing them to remain stable and functional in solution . The molecular targets include various membrane proteins, and the pathways involved are primarily related to protein solubilization and stabilization .

Vergleich Mit ähnlichen Verbindungen

Mapcho-10 is compared with other similar compounds such as:

n-dodecylphosphocholine: Similar in structure but has a longer alkyl chain, making it more hydrophobic and suitable for different applications.

decanoyl lysophosphatidylcholine: Less stable to hydrolytic degradation compared to this compound.

n-hexylphosphocholine: Has a shorter alkyl chain and different solubilization properties.

This compound is unique due to its balance of hydrophobicity and stability, making it an ideal detergent for a wide range of biochemical applications .

Biologische Aktivität

Mapcho-10, also known as n-decylphosphocholine, is a zwitterionic detergent that has garnered attention for its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its significance in various applications.

Overview of this compound

The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins. Its zwitterionic nature allows it to solubilize membrane proteins effectively, facilitating their study and characterization. The following table summarizes the key properties and mechanisms associated with this compound:

Biological Activity Studies

Research has demonstrated that this compound exhibits several biological activities, particularly in the context of membrane protein studies. For instance, studies have shown that it can enhance the solubility of challenging membrane proteins, which are often difficult to study due to their hydrophobic nature.

Case Study: Protein Solubilization

A significant study investigated the effectiveness of this compound in solubilizing the outer membrane protein OmpX from Escherichia coli. The results indicated that this compound not only solubilized OmpX but also maintained its functional integrity, allowing for further biochemical assays. This is crucial for understanding protein function and interactions in cellular membranes .

Antitumor Activity

While primarily recognized for its role in protein solubilization, emerging research suggests that this compound may also possess antitumor properties. In a study examining various phospholipid derivatives, it was noted that certain concentrations of this compound could inhibit the growth of cancer cell lines, although the mechanisms behind this activity require further investigation .

Comparative Analysis with Other Detergents

To provide context on the effectiveness of this compound compared to other detergents used in biological applications, the following table presents a comparison:

| Detergent | Solubilization Efficiency | Stability | Applications |

|---|---|---|---|

| This compound | High | Very stable | Protein purification |

| SDS (Sodium dodecyl sulfate) | Moderate | Less stable | Protein denaturation |

| Triton X-100 | High | Moderate | Membrane protein extraction |

Conclusion and Future Directions

This compound represents a promising compound with significant potential in biological research, particularly in the fields of protein chemistry and cancer biology. Its unique properties facilitate the study of membrane proteins while also hinting at possible therapeutic applications against tumors. Future research should focus on elucidating the precise mechanisms through which this compound exerts its effects on both protein solubilization and potential antitumor activity.

Eigenschaften

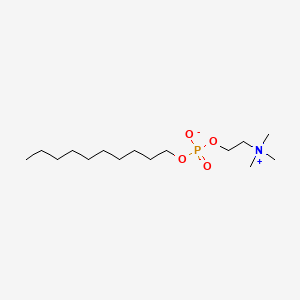

IUPAC Name |

decyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVDGSCGBGBGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220782 | |

| Record name | N-Decylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70504-28-8 | |

| Record name | N-Decylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the synthesized compound unique in terms of its physical properties?

A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.